One common approach utilizes the cyclocondensation of o-hydroxyphenyl aryl-1,3-propanediones. [] This reaction typically employs an acidic catalyst, such as silica sulfuric acid, and can be carried out under relatively mild conditions.
Another method involves the reaction of 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones with arylglyoxals and cyclic 1,3-diketones. [] This three-component tandem condensation offers a versatile route to various substituted chromen-4-one derivatives.
One notable reaction is the photoinduced rearrangement of 4H-chromen-4-one derivatives to form substituted naphtho[1,2-b]benzofuran-7(8H)-ones. [] This transformation involves a photocyclization step followed by a [, ]-H-sigmatropic rearrangement and heterocyclic ring opening.
Another example is the Pd-catalyzed C-H bond functionalization of 3-(2-olefinbenzyl)-4H-chromen-4-one. [] This reaction utilizes the C-2/C-3 double bond of the chromone ring to introduce olefin substituents at the ortho position.
For instance, a study on the anti-breast cancer activity of 3‐(3‐oxo‐substitutedphenyl‐3‐)4‐(2‐(piperidinyl)ethoxy)phenyl)propyl)‐2H‐chromen‐2‐one derivatives suggests that their efficacy is linked to selective binding to estrogen receptor-α (ERα). [] This interaction disrupts estrogen signaling pathways, leading to antiproliferative and cytotoxic effects on ERα-positive breast cancer cells.
Another study highlights the potential of 4H-chromen-4-one derivatives as selective Rho kinase (ROCK) inhibitors. [] These compounds exhibit potent inhibitory activity against ROCK I and ROCK II, which are involved in various cellular processes, including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK activity, these derivatives show promise for treating diseases like diabetic retinopathy.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6